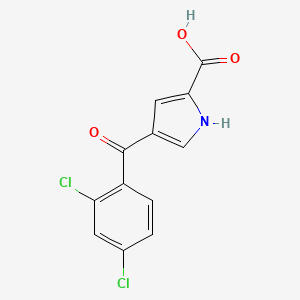

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid

Overview

Description

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid: is an organic compound that features a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid typically involves the acylation of a pyrrole derivative with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the 2,4-dichlorobenzoyl moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the benzoyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Alcohol derivatives of the 2,4-dichlorobenzoyl group.

Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

2,4-dichlorobenzoic acid: Shares the 2,4-dichlorobenzoyl moiety but lacks the pyrrole ring.

2,4-dichlorobenzyl alcohol: Contains the 2,4-dichlorobenzyl group but differs in the functional groups attached to the benzene ring.

2,4-dichlorobenzoyl chloride: A precursor in the synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid.

Uniqueness: The presence of both the pyrrole ring and the 2,4-dichlorobenzoyl group in this compound provides a unique combination of chemical properties

Biological Activity

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic compound belonging to the class of pyrrole carboxylic acids. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₇Cl₂NO₃

- Molecular Weight : 284.1 g/mol

- CAS Number : 886361-05-3

- Purity : ≥95%

- Melting Point : 121-125 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that influence cell growth and apoptosis.

- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, ultimately affecting cell division and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 32 μg/mL |

| Escherichia coli | ≤ 16 μg/mL |

| Pseudomonas aeruginosa | ≤ 64 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported the following results:

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.070 |

| A549 (Lung Cancer) | 0.150 |

| HeLa (Cervical Cancer) | 0.120 |

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer types, making it a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in Frontiers in Microbiology highlighted the compound's effectiveness against biofilm-forming bacteria such as Pseudomonas aeruginosa. The combination of this compound with conventional antibiotics significantly enhanced the inhibition of biofilm formation and improved survival rates in infected models. -

Anticancer Evaluation :

Another research article focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. It was found that modifications to the pyrrole ring could enhance its cytotoxicity against specific cancer cell lines while reducing toxicity to normal cells. -

Mechanistic Insights :

Mechanistic studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Properties

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(9(14)4-7)11(16)6-3-10(12(17)18)15-5-6/h1-5,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGSCFPMDBMXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.